molecular formula C15H22N2O4 B13638453 (S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid

Cat. No.: B13638453
M. Wt: 294.35 g/mol
InChI Key: GOSLADJTEJCUIF-LBPRGKRZSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 5,6-dimethylpyridin-3-yl side chain. This compound is structurally characterized by its α-amino acid backbone, where the β-carbon is substituted with a dimethylated pyridine ring. The Boc group enhances solubility and stability during synthetic processes, while the pyridine moiety may confer unique electronic and steric properties, making it a candidate for drug discovery, enzyme inhibition, or catalytic applications .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

(2S)-3-(5,6-dimethylpyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H22N2O4/c1-9-6-11(8-16-10(9)2)7-12(13(18)19)17-14(20)21-15(3,4)5/h6,8,12H,7H2,1-5H3,(H,17,20)(H,18,19)/t12-/m0/s1

InChI Key

GOSLADJTEJCUIF-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=CN=C1C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=CN=C1C)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the appropriate chiral amino acid precursor.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyridine Ring: The pyridine ring is introduced through a series of reactions involving the appropriate pyridine precursor and methylation steps.

    Coupling Reaction: The protected amino acid and the pyridine derivative are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the tert-butoxycarbonyl group using acidic conditions such as trifluoroacetic acid.

    Oxidation: The pyridine ring can be oxidized using oxidizing agents like potassium permanganate.

    Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Oxidation: Potassium permanganate in aqueous solution.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Deprotection: The free amino acid derivative.

    Oxidation: Oxidized pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the pyridine ring and the chiral center can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of Boc-protected amino acids with aromatic or heteroaromatic side chains. Below is a detailed comparison with analogous derivatives:

Substituent Effects on Reactivity and Bioactivity
Compound Name Substituent Key Properties Applications Reference
(S)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid 4-iodophenyl High halogen reactivity (e.g., Suzuki coupling); used in anticancer inhibitor synthesis. Type L/D inhibitors for kinase targeting.
(S)-2-((Boc)amino)-3-(pyrene-1-carboxamido)propanoic acid Pyrene-1-carboxamido Fluorescent, hydrophobic; stabilizes noncovalent interactions. Photochemical probes, peptide conjugation.
(S)-2-((Boc)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid 3-(methylsulfonyl)phenyl Electron-withdrawing sulfonyl group; enhances metabolic stability. Degradation product of Lifitegrast (ophthalmic drug).
(S)-2-((Boc)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl Sulfur-containing heterocycle; modulates electronic density. Laboratory reagent, intermediate in organic synthesis.
Target Compound : (S)-2-((Boc)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid 5,6-dimethylpyridin-3-yl Steric hindrance from methyl groups; potential for π-π stacking. Hypothesized roles in enzyme inhibition or receptor binding (data pending). N/A

Key Observations :

  • Electronic and Steric Profiles : The 5,6-dimethylpyridin-3-yl group introduces steric bulk compared to smaller substituents like thiophen-2-yl or 3-fluorophenyl (as in ). This may reduce rotational freedom and influence binding affinity in biological targets .
  • Synthetic Utility : Unlike iodophenyl derivatives (), the dimethylpyridine moiety lacks cross-coupling reactivity, limiting its use in metal-catalyzed reactions but favoring direct functionalization via alkylation or acylation.
  • Solubility : The pyridine ring’s basicity may improve aqueous solubility relative to purely hydrophobic groups (e.g., pyrene in ) .

Example Syntheses :

  • Pyrene Derivatives () : Achieved 64–82% yield via amide coupling using HBTU/HOBt activation. The pyrene group required prolonged reaction times (72 hours) due to steric constraints .
  • Target Compound : Likely synthesized via similar Boc protection followed by side-chain introduction (e.g., alkylation of a pyridine precursor). Yield and purity data are unavailable in the provided evidence.
Physical and Spectroscopic Data
Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (M + H)+
(S)-2-((Boc)amino)-3-(pyrene-1-carboxamido)propanoic acid () 8.22–7.54 (m, 9H), 4.50 (s, 1H) 171.2 (COOH), 80.9 (Boc), 28.5 (Boc CH3) 433.1703
(S)-2-((Boc)amino)-3-(3-fluorophenyl)propanoic acid () 7.29 (q, 1H), 4.95 (d, 1H) 176.3 (COOH), 80.5 (Boc) Not reported
Target Compound (Predicted) ~8.2–7.0 (pyridine H), 2.3 (CH3) ~155–145 (pyridine C), 80.5 (Boc) ~350–360

Notable Trends:

  • The Boc group’s tert-butyl carbons consistently appear at ~28 ppm in 13C NMR .
  • Pyridine protons in the target compound are expected downfield (~8.0–7.0 ppm) compared to fluorophenyl analogs (~7.3 ppm) due to aromatic ring current effects .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid, often abbreviated as Boc-DMPA, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, chemical properties, and relevant case studies.

PropertyValue
Molecular FormulaC17H24N2O5
Molecular Weight336.4 g/mol
XLogP32.1
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count7
Topological Polar Surface Area119 Ų

Boc-DMPA features a tert-butoxycarbonyl (Boc) protecting group which enhances its stability and solubility, making it suitable for various biological applications.

Boc-DMPA has been studied for its inhibitory effects on specific biological pathways. Research indicates that this compound may act as an inhibitor of certain kinases involved in cancer cell proliferation. Its mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancerous cells.

Case Study: Inhibition of HSET

A notable study demonstrated Boc-DMPA's role as an inhibitor of HSET (KIFC1), a kinesin that facilitates centrosome clustering in cancer cells. The compound exhibited micromolar inhibition in vitro, with an IC50 value of approximately 2.7 μM under specific assay conditions . The study highlighted the compound's ability to induce multipolar spindle formation in centrosome-amplified cancer cells, which is a precursor to cell death.

Biological Activity and Applications

  • Cancer Therapy : Boc-DMPA's ability to inhibit HSET makes it a promising candidate for further development as an anti-cancer agent. Its selective action on centrosome-amplified cells suggests potential for targeted therapies.
  • Neuroprotective Effects : Preliminary studies suggest that Boc-DMPA may have neuroprotective properties, potentially through modulation of neuroinflammatory pathways. This aspect warrants further investigation.
  • Peptide Synthesis : The compound's structure allows it to be utilized in peptide synthesis as a building block, particularly in the development of peptide-based therapeutics.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of Boc-DMPA derivatives. Key findings include:

  • Increased Potency : Modifications to the pyridine ring structure have led to derivatives with improved potency against HSET .
  • Stability Studies : Boc-DMPA exhibits favorable stability profiles in biological systems, which is crucial for therapeutic applications .

Q & A

Q. What are the standard synthetic protocols for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid, and what key steps require optimization?

The synthesis typically involves:

  • Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during subsequent reactions, often using Boc anhydride or Boc chloride in the presence of a base like triethylamine .
  • Coupling reactions : The pyridinyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic substitution, depending on the substituents. For example, 5,6-dimethylpyridin-3-yl derivatives may require palladium-catalyzed cross-coupling .
  • Deprotection and purification : Final deprotection of the Boc group (e.g., using TFA) is followed by purification via reverse-phase HPLC or silica gel chromatography .

Q. Key optimization steps :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are critical for solubility and reaction efficiency .
  • Temperature control : Exothermic reactions (e.g., Boc protection) require cooling to prevent side reactions .
  • Yield improvement : Adjusting stoichiometry of coupling reagents (e.g., DCC/DMAP) and reaction time can enhance yields up to 60–80% .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry and functional groups. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the pyridinyl protons show distinct aromatic splitting .
  • Mass spectrometry (LCMS/HRMS) : Validates molecular weight (e.g., [M+H]+ for C16H23N2O4+ = 307.16) and detects impurities .
  • HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>95% required for biological assays) .
  • Chiral analysis : Chiral HPLC or polarimetry ensures retention of the (S)-configuration during synthesis .

Advanced Research Questions

Q. How can conflicting data regarding reaction yields in different synthetic routes be resolved?

Conflicting yields often arise from:

  • Varied reaction conditions : For example, microwave-assisted synthesis may improve yields compared to traditional heating .
  • Impurity profiles : Side products (e.g., racemization or incomplete Boc deprotection) can skew yields. Use LCMS to identify and quantify byproducts .
  • Catalyst efficiency : Palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2) impact cross-coupling efficiency. Screen catalysts and ligands systematically .

Q. Methodological resolution :

  • Design a Design of Experiments (DoE) approach to test variables (temperature, solvent, catalyst loading) .
  • Compare yields under inert (N2/Ar) vs. aerobic conditions, as oxidation of pyridinyl groups may occur .

Q. What strategies are employed to maintain stereochemical integrity during the synthesis of this chiral compound?

  • Chiral starting materials : Use enantiomerically pure Boc-protected amino acids to avoid racemization .
  • Low-temperature reactions : Perform coupling steps (e.g., amide bond formation) at 0–4°C to minimize epimerization .
  • Steric hindrance : Bulky groups (e.g., tert-butyl in Boc) protect the α-carbon from nucleophilic attack, preserving the (S)-configuration .
  • In-line monitoring : Use circular dichroism (CD) or chiral HPLC to track stereochemical purity during synthesis .

Q. How is this compound utilized in medicinal chemistry research, particularly in drug discovery?

  • Peptide mimetics : The Boc-protected amino acid serves as a building block for non-natural peptides targeting enzymes (e.g., proteases) or receptors .
  • Structure-activity relationship (SAR) studies : Modify the pyridinyl substituents (5,6-dimethyl groups) to optimize binding affinity or metabolic stability .
  • Prodrug development : The carboxylic acid group can be esterified for improved bioavailability, with subsequent hydrolysis in vivo .

Case study :
In kinase inhibitor design, the pyridinyl moiety mimics ATP’s adenine ring, while the Boc group facilitates selective deprotection for further functionalization .

Q. What methodologies are recommended for resolving discrepancies in biological activity data across studies?

  • Standardize assay conditions : Ensure consistent pH, temperature, and buffer systems (e.g., PBS vs. Tris-HCl) .
  • Control for solubility : Use DMSO stock solutions at <0.1% to avoid solvent interference .
  • Orthogonal assays : Validate activity with complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .

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